molecular formula C14H11BrO2 B1282201 2-Bromo-1-(2-phenoxyphenyl)ethanone CAS No. 94402-42-3

2-Bromo-1-(2-phenoxyphenyl)ethanone

Cat. No.: B1282201
CAS No.: 94402-42-3
M. Wt: 291.14 g/mol
InChI Key: UWRDQDVDGPRCKR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-phenoxyphenyl)ethanone (CAS 94402-42-3) is a high-purity α-halo ketone of significant interest in organic and medicinal chemistry research . This compound, with a molecular formula of C 14 H 11 BrO 2 and a molecular weight of 291.14 g/mol, serves as a versatile and potent building block for synthesizing complex molecular structures . Its value lies in its bifunctional reactivity, possessing two electrophilic centers that can be targeted in chemical transformations . The strategic placement of the phenoxy group at the ortho position of the phenyl ring is particularly noteworthy. This spatial arrangement makes it a theoretical precursor for synthesizing seven-membered heterocyclic systems like dibenzo[b,f]oxepines, an important scaffold found in compounds with diverse biological activities, including antidepressant, analgesic, and antitumor properties . As an α-halo ketone, it is a classical reactant in the synthesis of various N, S, and O-containing heterocycles, such as thiazoles and imidazoles, through reactions with nucleophiles like thioamides and thioureas . Researchers can employ direct α-bromination of 1-(2-phenoxyphenyl)ethanone using reagents like bromine or N-Bromosuccinimide (NBS) for its synthesis . Handling and Safety: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and serious eye damage. Researchers must wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection . Notice: This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-bromo-1-(2-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-10-13(16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRDQDVDGPRCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517379
Record name 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94402-42-3
Record name 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing 2 Bromo 1 2 Phenoxyphenyl Ethanone As a Key Synthetic Intermediate

2-Bromo-1-(2-phenoxyphenyl)ethanone serves as a potent intermediate in organic synthesis, primarily due to its identity as an α-halo ketone. asianpubs.org This class of compounds is widely recognized as a key precursor for a multitude of biologically and pharmacologically significant heterocyclic compounds. asianpubs.org The value of this compound lies in its bifunctional nature, possessing two reactive electrophilic sites that can be targeted in chemical reactions. rsc.org

The strategic placement of the phenoxy group at the ortho position of the phenyl ring introduces the potential for complex intramolecular reactions. This arrangement makes this compound a theoretical precursor for the synthesis of seven-membered heterocyclic systems like dibenzo[b,f]oxepines. nih.govmdpi.com The dibenzo[b,f]oxepine scaffold is an important framework in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities, including antidepressant, analgesic, and antitumor properties. mdpi.com The synthesis of such derivatives often involves multi-step sequences, highlighting the demand for advanced intermediates like this compound that could potentially streamline these processes through targeted cyclization strategies.

Historical and Contemporary Significance of α Haloarylketones in Chemical Research

α-Halo ketones, the class to which 2-Bromo-1-(2-phenoxyphenyl)ethanone belongs, have been a subject of chemical investigation since the late 18th century. chemicalbook.com Their sustained importance stems from their high reactivity and versatility as building blocks in synthetic organic chemistry. chemicalbook.comnih.gov These compounds are characterized by the presence of a halogen atom on the carbon atom adjacent (the α-position) to a carbonyl group. nih.gov

The core of their reactivity lies in the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. rsc.orgnih.gov This dual electrophilicity allows them to react with a wide array of nucleophiles, leading to the formation of diverse and complex molecular structures. chemicalbook.com Historically and in contemporary research, this reactivity has been exploited extensively.

Key applications and areas of significance for α-haloarylketones include:

Heterocycle Synthesis : They are invaluable precursors for a vast range of N, S, and O-containing heterocycles. rsc.orgnih.gov For instance, reactions with thioamides or thioureas yield thiazoles and aminothiazoles, respectively. chemicalbook.com

Pharmaceutical Intermediates : α-Halo ketones are crucial intermediates in the synthesis of numerous pharmaceutical compounds. nih.gov Research has demonstrated their role as key precursors for blockbuster drugs. rsc.org Chiral α-halo ketones, for example, are essential building blocks for HIV protease inhibitors like atazanavir. pharmacompass.com

Formation of Unsaturated Systems : These compounds can undergo dehydrobromination when treated with a base, providing an effective method for introducing a carbon-carbon double bond to yield α,β-unsaturated ketones. nih.govmdpi.com

Alkylation Reactions : As potent alkylating agents, they readily participate in nucleophilic substitution reactions where the halogen is displaced, allowing for the introduction of new functional groups at the α-carbon. nih.govchemicalbook.com

The most straightforward method for synthesizing α-halo ketones involves the direct halogenation of an enolizable ketone with an electrophilic halogen source, such as bromine (Br₂), often in an acidic medium like acetic acid to promote the formation of the reactive enol intermediate. chemicalbook.commedchemexpress.com

Structural Attributes of 2 Bromo 1 2 Phenoxyphenyl Ethanone and Their Implications for Synthetic Transformations

Regioselective α-Bromination Approaches

The most direct method for synthesizing this compound is the regioselective α-bromination of 1-(2-phenoxyphenyl)ethanone (B1354790). This transformation is a cornerstone of organic synthesis, where a hydrogen atom on the carbon adjacent to a carbonyl group is replaced by a halogen.

The direct bromination of a ketone like 1-(2-phenoxyphenyl)ethanone typically proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. nih.gov A subsequent deprotonation by a weak base leads to the formation of a nucleophilic enol intermediate. masterorganicchemistry.comlibretexts.org This enol then attacks an electrophilic bromine source, leading to the desired α-brominated product. nih.govmasterorganicchemistry.com

The rate-determining step in this reaction is often the formation of the enol, meaning the reaction rate is independent of the bromine concentration. libretexts.org Given that the phenoxy group is an activating group, care must be taken to control reaction conditions to prevent electrophilic aromatic substitution on the phenyl rings. However, the acid-catalyzed conditions for α-bromination generally favor the reaction at the enol over aromatic bromination. zenodo.org

A variety of brominating agents and reaction conditions have been developed to achieve efficient and selective α-bromination of ketones. The choice of reagent can significantly impact yield, selectivity, and reaction safety.

Elemental Bromine (Br₂) : Traditionally, molecular bromine in a solvent like acetic acid, methanol, or chloroform (B151607) has been used. zenodo.orgresearchgate.net While effective, liquid bromine is highly toxic, corrosive, and can lead to the formation of hazardous hydrogen bromide (HBr) gas, posing significant handling and environmental challenges. shodhsagar.com

N-Bromosuccinimide (NBS) : NBS is a widely used alternative to liquid bromine. google.com It is a crystalline solid that is easier and safer to handle. shodhsagar.com Reactions using NBS are often initiated by radical initiators or light, but acid catalysis is also effective. nih.govgoogle.com The use of NBS is considered a greener alternative to Br₂. shodhsagar.com Catalysts such as ammonium (B1175870) acetate (B1210297) or p-toluenesulfonic acid (p-TsOH) can be employed to facilitate the reaction under milder conditions. shodhsagar.comrsc.org

Other Reagents : Other brominating agents include pyridinium (B92312) hydrobromide perbromide, which is a stable solid that releases one equivalent of bromine, and copper(II) bromide, which can effect selective bromination. nih.govresearchgate.net Oxidative bromination systems, such as combining a bromide salt (e.g., NH₄Br or NaBr) with an oxidant (e.g., Oxone or H₂O₂), offer a greener approach by generating the electrophilic bromine species in situ. rsc.orgresearchgate.net

The table below summarizes various conditions reported for the α-bromination of acetophenone (B1666503) derivatives, which serve as a model for the synthesis of this compound.

Table 1: Comparison of Brominating Agents and Conditions for Acetophenone Derivatives

Brominating Agent Catalyst/Co-reagent Solvent Temperature Yield Reference
Bromine (Br₂) Acetic Acid Acetic Acid Room Temp. Good libretexts.org
Bromine (Br₂) Hydrochloric Acid Methanol 0-5 °C Good zenodo.org
N-Bromosuccinimide (NBS) p-TsOH Acetonitrile Reflux High shodhsagar.com
N-Bromosuccinimide (NBS) Ammonium Acetate Carbon Tetrachloride 80 °C Good rsc.orgnih.gov
N-Bromosuccinimide (NBS) p-TsOH / Ultrasound Methanol 35 °C High researchgate.net
Ammonium Bromide (NH₄Br) Oxone Acetonitrile/Water Room Temp. High rsc.org
Pyridinium Hydrobromide Perbromide - Acetic Acid 90 °C High nih.gov

Alternative and Convergent Synthetic Routes

Alternative strategies involve constructing the core structure of this compound through different bond-forming sequences. These routes can offer advantages in terms of starting material availability and regiochemical control.

Phenacylation, in this context, refers to the Friedel-Crafts acylation of diphenyl ether. This reaction introduces the acetyl group onto one of the aromatic rings. masterorganicchemistry.com The standard procedure involves reacting diphenyl ether with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.netkhanacademy.org

A significant challenge in this approach is regioselectivity. The Friedel-Crafts acylation of unsubstituted diphenyl ether typically results in the formation of the para-substituted isomer, 1-(4-phenoxyphenyl)ethanone, as the major product due to steric hindrance at the ortho position. researchgate.net To achieve the desired ortho-acylation to form 1-(2-phenoxyphenyl)ethanone, specialized strategies involving directing groups may be necessary. For example, weakly coordinating groups like ethers can direct C-H activation to the ortho position using palladium catalysts, although this is more commonly applied in olefination rather than acylation. nih.gov Another approach could involve using tailored reaction conditions or bulkier catalysts to favor the less common isomer. Once the precursor ketone is formed, it can be brominated as described in section 2.1.

Convergent syntheses build the target molecule from smaller, pre-functionalized fragments. A prominent strategy for forming the diphenyl ether linkage is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of this compound, two plausible Ullmann-type disconnections exist:

Route A : Coupling of a phenol with 2-bromoacetophenone (B140003).

Route B : Coupling of 2-phenoxyphenol (B1197348) with a bromo- or iodo-containing acetyl synthon.

A related patent for the meta-isomer describes reacting 3-bromoacetophenone with phenol in the presence of a copper catalyst (cuprous bromide) and a base (sodium methoxide), using excess phenol as the solvent. google.comgoogle.com A similar approach could be envisioned for the ortho-isomer using 2-bromoacetophenone.

The table below outlines a potential multistep synthesis based on the Ullmann condensation.

Table 2: Proposed Multistep Synthesis via Ullmann Condensation

Step Reaction Reactant 1 Reactant 2 Reagents/Conditions Product
1 Ullmann Condensation 2-Bromoacetophenone Phenol CuBr, NaOMe, heat 1-(2-Phenoxyphenyl)ethanone
2 α-Bromination 1-(2-Phenoxyphenyl)ethanone N-Bromosuccinimide (NBS) p-TsOH, MeCN, heat This compound

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Safer Reagents : A primary goal is to replace hazardous reagents. Using N-Bromosuccinimide (NBS) or in situ generation of bromine from bromide salts (e.g., NaBr or NH₄Br) with an oxidant like hydrogen peroxide is significantly safer than using elemental bromine. shodhsagar.comrsc.org

Alternative Energy Sources : Energy-efficient techniques can reduce reaction times and energy consumption. The use of ultrasound has been shown to promote the α-bromination of acetophenones with NBS at lower temperatures and in shorter times compared to conventional heating. researchgate.net Microwave-assisted synthesis is another powerful tool for accelerating organic reactions. acs.org

Greener Solvents : Traditional bromination often uses chlorinated solvents like carbon tetrachloride or chloroform, which are toxic and environmentally harmful. google.com Green chemistry encourages the use of safer solvents such as water, ethanol, acetonitrile, or ionic liquids. researchgate.netshodhsagar.comscirp.org In some cases, reactions can be performed under solvent-free conditions.

Atom Economy and Waste Reduction : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce waste. rsc.org For example, a one-pot synthesis of α-bromoketones from secondary alcohols has been developed using ammonium bromide and Oxone, which combines oxidation and bromination steps. rsc.org

By integrating these green principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Nucleophilic Substitution Reactions at the α-Bromo Position

The most prominent feature of this compound is the bromine atom at the alpha (α) position relative to the carbonyl group. This bromine is a good leaving group, making the α-carbon highly susceptible to attack by nucleophiles through an SN2 mechanism.

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

Alpha-bromo ketones readily react with a variety of nucleophiles. The reactivity of phenacyl bromide (2-bromo-1-phenylethanone), a closely related compound, has been studied extensively and provides insight into the expected behavior of this compound. rsc.orgresearchgate.net The rate of nucleophilic displacement can, however, be influenced by substituents on the aromatic ring. While meta and para substituents with electron-withdrawing properties tend to increase reaction rates, ortho substituents often decrease reactivity due to steric hindrance and electronic repulsion. nih.gov

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alcohols in the presence of a base, can yield α-alkoxy ketones. libretexts.org Carboxylate anions can also displace the bromide to form phenacyl esters.

Nitrogen Nucleophiles: Nitrogen-based nucleophiles, including primary and secondary amines, react to form α-amino ketones. For instance, α-bromopropiophenones react with tert-butylamine (B42293) in a substitution reaction. nih.gov Pyridine and its derivatives are also common nucleophiles used in reactions with phenacyl bromides. researchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, react efficiently with α-bromo ketones. chemistrysteps.com Thiolate anions, for example, can displace the bromide to produce α-thio ketones. Reactions with thiourea (B124793) derivatives are also common, leading to the formation of heterocyclic compounds like thiazoles. researchgate.net

Intramolecular Cyclization and Heterocycle Formation

The ortho-phenoxyphenyl substituent in this compound is strategically positioned to participate in intramolecular reactions. The proximity of the phenoxy group to the reactive α-bromoacetyl moiety can facilitate ring-closing reactions to form various oxygen-containing heterocycles.

A common strategy for synthesizing benzofurans involves the cyclodehydration of α-aryloxy ketones. organic-chemistry.org While this compound would first need to be converted to an intermediate that can cyclize, such as an α-hydroxy derivative, the potential for intramolecular cyclization is a key aspect of its chemistry. For instance, the cyclization of various α-aryloxy ketones can be achieved using an Iridium(III) catalyst to yield multisubstituted benzofurans. organic-chemistry.org Other research has shown that oxidative ring closure of alkyl-substituted 2-hydroxyacetophenone (B1195853) triflates can occur upon exposure to a base. nih.gov Furthermore, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives has been developed to produce polysubstituted indenes. rsc.org These examples highlight the propensity of ortho-substituted acetophenones to undergo cyclization to form fused ring systems.

Carbonyl Group Transformations

The ketone carbonyl group in this compound is another site of significant reactivity, allowing for a range of transformations that are fundamental in synthetic organic chemistry.

Reductions, Oxidations, and Condensation Reactions

Reductions: The carbonyl group can be reduced to a secondary alcohol, forming 2-bromo-1-(2-phenoxyphenyl)ethanol. This transformation can be achieved using various reducing agents. Reductive dehalogenation is also a possible pathway, where the α-bromo ketone is reduced to the parent ketone, 1-(2-phenoxyphenyl)ethanone. wikipedia.org The specific product often depends on the reducing agent and reaction conditions. wikipedia.org

Oxidations: The oxidation of ketones is less common than that of aldehydes. However, under specific conditions, such as with strong oxidizing agents, cleavage of the carbonyl group can occur. A more synthetically relevant oxidation involves the conversion of the corresponding alcohol. For example, the oxidation of 2-bromo-1-phenylethanol (B177431) can yield 2-bromo-1-phenylethanone. nih.gov

Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For example, in the Wittig reaction, a phosphorus ylide can convert the carbonyl group into an alkene. Aldol-type condensation reactions are also possible, where an enolate attacks the carbonyl carbon, although self-condensation might be complicated by the reactivity at the α-bromo position.

Enol and Enolate Chemistry in Advanced Synthesis

The presence of α-hydrogens allows α-bromo ketones to form enol and enolate intermediates, which are crucial in many carbon-carbon bond-forming reactions. utexas.edu

Enol and Enolate Formation: In the presence of acid, this compound can tautomerize to its enol form. utexas.edumasterorganicchemistry.com This enol is a key intermediate in acid-catalyzed α-halogenation reactions. pressbooks.publibretexts.org In the presence of a strong base, the α-proton can be removed to form a resonance-stabilized enolate. chemistry.coach The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. chemistry.coach

Reactivity in Synthesis: Enolates are powerful nucleophiles and can react with a range of electrophiles. chemistry.coach A key reaction is the alkylation of the enolate, which allows for the introduction of new alkyl groups at the α-position. However, with α-bromo ketones, this can be complex. An alternative is the generation of zinc enolates through the reduction of the α-bromo ketone, which can then be used for subsequent substitution reactions. acs.org The enolate can also participate in condensation reactions, such as the aldol (B89426) or Claisen-type reactions, expanding its synthetic utility. alazharpharmacy.com

Reactivity of the Phenoxyphenyl Aromatic System

The phenoxyphenyl group consists of two benzene (B151609) rings linked by an ether oxygen. This system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether linkage, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com However, the reactivity of the phenoxyphenyl moiety in this compound is modulated by the presence of the deactivating bromoacetyl group.

The bromoacetyl group is strongly electron-withdrawing and acts as a deactivating group, directing incoming electrophiles to the meta position on the ring to which it is attached. wikipedia.orgassets-servd.host Therefore, electrophilic substitution on the acetophenone ring is expected to be slow and occur at the positions meta to the bromoacetyl group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this substitution on this compound is influenced by the directing effects of the substituents on both phenyl rings.

The molecule has two aromatic rings available for electrophilic attack.

Ring A (the phenyl ring of the phenoxy group): This ring is substituted with an oxygen atom linked to the rest of the molecule. The phenoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs, which increases the electron density of the ring. wikipedia.orglibretexts.org This activating effect makes the ring more susceptible to electrophilic attack than benzene itself. libretexts.org The phenoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the oxygen atom. youtube.comorganicchemistrytutor.com Steric hindrance from the rest of the molecule might favor substitution at the para position. libretexts.org

RingSubstituent(s)Directing EffectPredicted Major Substitution Product(s)
Ring A Phenoxyortho, para-directing, activatingSubstitution at the 4'-position (para to the ether linkage).
Ring B Bromoacetyl and PhenoxyCompeting effects: Bromoacetyl (meta-directing, deactivating), Phenoxy (ortho, para-directing, activating)Substitution at the 4- and 6-positions (ortho and para to the phenoxy group).

Table 1: Predicted Electrophilic Aromatic Substitution Patterns for this compound

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. youtube.com The presence of a bromine atom in this compound, specifically as an α-bromo ketone, provides a handle for such transformations. However, the reactivity of α-bromo ketones in these standard cross-coupling reactions can be complex and may compete with other reaction pathways. A significant reaction pathway for similar substrates involves intramolecular cyclization. For instance, a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes, followed by intramolecular cyclization, has been reported to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Suzuki Coupling:

The Suzuki reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org While typically applied to aryl and vinyl halides, the C-Br bond in the α-position to the ketone could potentially undergo oxidative addition to a palladium(0) catalyst. However, the high reactivity of the α-bromo ketone might lead to side reactions, such as enolate formation and subsequent self-condensation, under the basic conditions typically employed for Suzuki couplings. There is a lack of direct literature precedent for the Suzuki coupling of the bromoacetyl moiety in a molecule like this compound.

Catalyst SystemOrganoboron ReagentBasePotential Product
Pd(PPh₃)₄, Pd(OAc)₂/ligandArylboronic acid or esterNa₂CO₃, K₂CO₃, Cs₂CO₃1-(2-phenoxyphenyl)-2-arylethanone

Table 2: Hypothetical Suzuki Coupling of this compound

Sonogashira Coupling:

The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide or triflate, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org As mentioned, for a very similar substrate, 2-(2-bromophenoxy)-1-phenylethan-1-one, a domino reaction involving intermolecular Sonogashira coupling followed by intramolecular cyclization to form a benzofuran (B130515) has been observed. organic-chemistry.org This suggests that a similar pathway is highly probable for this compound.

Catalyst SystemAlkyneBasePotential Product
Pd(PPh₃)₄/CuITerminal alkyneEt₃N, piperidine2-(alkynyl)-3-phenylbenzofuran (via domino coupling-cyclization)

Table 3: Predicted Sonogashira Coupling/Cyclization of this compound

Heck Reaction:

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The α-bromo ketone functionality is not a typical substrate for the Heck reaction, which generally utilizes aryl or vinyl halides. libretexts.org The conditions of the Heck reaction, which often involve a base, could again lead to competing enolate chemistry. Intramolecular versions of the Heck reaction are known to be very efficient. youtube.com While intermolecular Heck reactions with this compound are unlikely to be straightforward, intramolecular cyclization could be a possibility if a suitable unsaturated moiety were present elsewhere in the molecule.

Rearrangement and Fragmentation Pathways

Rearrangement Reactions:

One of the most relevant rearrangement reactions for α-halo ketones is the Favorskii rearrangement . libretexts.org This reaction typically occurs in the presence of a base (e.g., alkoxide) and leads to the formation of a carboxylic acid derivative (an ester if an alkoxide is used). The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. For this compound, treatment with a base like sodium methoxide (B1231860) could potentially lead to the formation of methyl 2-(2-phenoxyphenyl)acetate.

Another potential rearrangement is an intramolecular cyclization to form a dibenzofuran (B1670420) ring system. The synthesis of dibenzofurans from o-iododiaryl ethers via palladium-catalyzed cyclization is a known transformation. organic-chemistry.org While the starting material is not an iodo-compound, acid-catalyzed cyclodehydration of α-phenoxy ketones is also a known method for the synthesis of benzofurans. researchgate.net It is conceivable that under certain conditions, an intramolecular electrophilic attack from the carbonyl carbon onto the phenoxy ring, followed by rearrangement, could lead to a dibenzofuran derivative.

Fragmentation Pathways:

In mass spectrometry, ketones undergo characteristic fragmentation patterns. The most common are alpha-cleavage and the McLafferty rearrangement . youtube.comyoutube.com

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom. For this compound, this could lead to the formation of a 2-phenoxyphenylacylium ion and a bromomethyl radical, or a benzoyl radical and a phenoxy-substituted radical.

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state. youtube.com In this compound, there are no suitably positioned γ-hydrogens on the ethyl chain, so a classical McLafferty rearrangement is not expected. However, fragmentation of the aromatic rings and the ether linkage would be observed under mass spectrometric conditions.

Derivatization and Analog Development Utilizing 2 Bromo 1 2 Phenoxyphenyl Ethanone

Synthesis of Diverse Substituted Phenoxyphenyl Ketones and Ethers

The modification of the phenoxyphenyl backbone of 2-Bromo-1-(2-phenoxyphenyl)ethanone to create diverse substituted analogs is not a commonly employed synthetic strategy. Direct functionalization of the unsubstituted phenyl or phenoxy rings through reactions like nucleophilic aromatic substitution (NAS) is challenging. NAS reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met by the phenoxyphenyl moiety in this compound. masterorganicchemistry.comlibretexts.org

Instead, the synthesis of substituted phenoxyphenyl ketones generally relies on building the molecule from appropriately substituted precursors. A primary method for forming the characteristic diaryl ether bond is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgmdpi.com Therefore, to synthesize a substituted variant, one would typically start with a substituted phenol and a substituted α-bromoacetophenone, rather than attempting to modify this compound itself.

For instance, a general approach would involve the reaction of a substituted phenol with a substituted 2-bromoacetophenone (B140003) in the presence of a copper catalyst and a base. Modern Ullmann-type protocols often use soluble copper salts with ligands, which allow for milder reaction conditions compared to the traditional use of copper metal at high temperatures. wikipedia.orgmdpi.com

Construction of Novel Heterocyclic Scaffolds

The true synthetic utility of this compound is most evident in its application as a building block for various heterocyclic systems. The reactive α-bromo ketone moiety is a key electrophilic partner in numerous cyclization and condensation reactions.

The 2-arylbenzofuran scaffold is a prevalent motif in many natural products and biologically active compounds. nih.govnih.gov The structure of this compound is well-suited for intramolecular cyclization to form benzofuran (B130515) derivatives. A common strategy for benzofuran synthesis involves the base-promoted intramolecular O-arylation of a ketone enolate with an ortho-halogenated aryl ether. researchgate.net

In a related methodology, 2-aroyl benzofurans can be synthesized through a palladium-catalyzed tandem reaction where the key intermediate is a 2-(2-acylphenoxy)-1-phenylethan-1-one derivative, which undergoes intramolecular cyclization. rsc.org Although direct cyclization of this compound is not explicitly detailed in the provided literature, its structure is analogous to the precursors used in these established benzofuran syntheses. researchgate.netrsc.org The reaction would proceed via the formation of an enolate from the ketone, which would then displace a suitable leaving group on the adjacent phenoxy ring in an intramolecular fashion to forge the furan (B31954) ring.

Another powerful method involves the reaction of phenols with α-haloketones. mdpi.com While this is often used to prepare 3-substituted benzofurans via O-alkylation followed by cyclization, specific conditions can favor the formation of 2-substituted benzofurans. mdpi.com

The α-bromo ketone unit is a classic electrophile for constructing a wide array of nitrogen-containing heterocycles. By reacting this compound with various nitrogen-based nucleophiles, valuable five- and six-membered ring systems can be readily accessed.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a cornerstone reaction that involves the condensation of an α-haloketone with a thioamide-containing compound. researchgate.net Reacting this compound with thiourea (B124793), for example, would yield a 2-amino-4-(2-phenoxyphenyl)thiazole. This reaction provides a direct route to aminothiazoles, which are important pharmacophores. researchgate.net

Imidazole Synthesis: Imidazoles can be prepared through several methods starting from α-bromo ketones. The Radziszewski synthesis and its variations involve the condensation of a 1,2-dicarbonyl compound (which can be formed in situ), an aldehyde, and ammonia. rasayanjournal.co.in A more direct route is the reaction of the α-bromo ketone with an amidine. For example, reacting this compound with formamidine (B1211174) would yield 4-(2-phenoxyphenyl)imidazole. Microwave-assisted syntheses have been shown to be highly efficient for this transformation. rasayanjournal.co.in

Fused Heterocycle Synthesis (Imidazo[1,2-a]pyridines): Fused heterocyclic systems are of great interest in medicinal chemistry. Imidazo[1,2-a]pyridines, known for a range of biological activities, can be synthesized by the cyclocondensation of a 2-aminopyridine (B139424) with an α-haloketone. nanobioletters.com The reaction of this compound with 2-aminopyridine would produce 2-(2-phenoxyphenyl)imidazo[1,2-a]pyridine, demonstrating the utility of the starting material in creating complex polycyclic scaffolds. nanobioletters.com

Table 1: Synthesis of Nitrogen Heterocycles from this compound
Reactant(s)Resulting HeterocycleGeneral Reaction NameReference
Thiourea2-Amino-4-(2-phenoxyphenyl)thiazoleHantzsch Thiazole Synthesis researchgate.netresearchgate.net
Formamidine4-(2-phenoxyphenyl)imidazoleImidazole Synthesis rasayanjournal.co.in
2-Aminopyridine2-(2-phenoxyphenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine Synthesis nanobioletters.com

The synthesis of bridged polycyclic systems directly from this compound is not well-documented. Such architectures typically require more complex, multi-step strategies involving intramolecular cycloadditions or rearrangements on specifically designed precursors.

However, the title compound is a valuable precursor for fused polycyclic systems, as demonstrated by the synthesis of imidazo[1,2-a]pyridines. nanobioletters.com Furthermore, the primary heterocyclic products derived from this compound, such as benzofurans and indoles (which can be synthesized by analogous methods to benzofurans researchgate.net), can serve as platforms for further annulation reactions. For example, a Pictet-Spengler reaction could be performed on a tryptamine (B22526) analog derived from an indole (B1671886) synthesized from a related precursor, leading to the formation of complex polycyclic alkaloids. wikipedia.orgnih.gov Similarly, benzofuran products can be further elaborated into more complex fused systems like dibenzo[b,f]oxepinones or thiazolo[3,2-a]benzimidazoles containing a benzofuran nucleus. researchgate.net These subsequent transformations highlight the role of the initial products as intermediates for constructing higher-order polycyclic architectures.

Development of Functionalized Organic Building Blocks

The derivatization of this compound effectively transforms a relatively simple molecule into a series of high-value, functionalized organic building blocks. The heterocycles synthesized—including benzofurans, thiazoles, and imidazoles—are considered "privileged structures" in medicinal chemistry due to their frequent appearance in the structures of natural products and pharmaceuticals. nih.govnanobioletters.comresearchgate.netnih.gov

For example:

Benzofurans are key components in drugs exhibiting anti-tumor, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

Imidazoles are found in numerous antifungal agents and other pharmaceuticals. researchgate.netnih.gov

Imidazo[1,2-a]pyridines constitute the core of several marketed drugs with antiviral and anticancer applications. nanobioletters.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Bromo 1 2 Phenoxyphenyl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique is particularly valuable in the study of reaction pathways, as it can identify intermediates and byproducts, providing insights into the reaction mechanism. For α-bromoketones like 2-Bromo-1-(2-phenoxyphenyl)ethanone, HRMS can confirm the incorporation of bromine into the target molecule. nih.gov

In the synthesis of α-bromoketones, various methods can be employed, including the use of N-alkenoxypyridinium salts and quaternary ammonium (B1175870) salts as halogen sources, or systems like H2O2-HBr aq. organic-chemistry.org The reaction of enolizable aromatic ketones with electrophilic bromine under acidic conditions is a common route. mdpi.com HRMS can be used to analyze the crude reaction mixture and identify the masses of various species present, helping to optimize reaction conditions and understand the formation of any side products. For instance, in the bromination of aromatic ketones, the reaction can sometimes lead to di-brominated products or bromination on the aromatic ring, especially with electron-donating substituents. organic-chemistry.org HRMS can distinguish between these different products based on their precise mass-to-charge ratios.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides basic information about the chemical environment of nuclei like ¹H and ¹³C, complex molecules often exhibit overlapping signals that are difficult to interpret. libretexts.orgnih.gov Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the complex structures of this compound and its derivatives. libretexts.orgucl.ac.uk

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps in piecing together the spin systems within the molecule. For instance, in a derivative of 2-bromo-1-phenylethanone, COSY would show correlations between adjacent protons on the phenyl rings.

HSQC provides correlations between protons and directly attached heteronuclei, most commonly ¹³C. libretexts.org This is invaluable for assigning the carbon signals in the spectrum. For example, the ¹H and ¹³C NMR data for various α-bromoketone derivatives have been reported, and HSQC would be instrumental in confirming these assignments. rsc.org The chemical shifts in the ¹³C NMR spectrum are particularly informative; for example, the carbonyl carbon (C=O) in α-bromoketones typically appears around 190 ppm. rsc.org

The table below shows typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in α-bromoketone derivatives.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.2115 - 140
-CH₂Br4.4 - 4.630 - 35
Carbonyl (C=O)-189 - 192
Methoxy (-OCH₃)~3.8~55

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which are characteristic of particular bonds and functional groups. americanpharmaceuticalreview.comaps.org

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nist.govepj-conferences.org In α,β-unsaturated ketones, this band is typically observed at a lower frequency due to conjugation. mdpi.com The presence of the C-Br bond would also give rise to a characteristic absorption in the lower frequency region of the IR spectrum. The spectra of aromatic rings show characteristic bands for C-H and C=C stretching and bending vibrations. epj-conferences.org

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. mdpi.comnih.gov The table below summarizes some key vibrational frequencies for related compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=OStretch1680 - 1720
C-BrStretch500 - 600
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100

X-ray Crystallography for Definitive Solid-State Structure Determination

For instance, the crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone has been reported, revealing that the molecule is approximately planar. nih.gov The analysis of crystal structures of related α-bromoketones provides valuable data on how substituents affect the molecular packing and intermolecular forces. nih.govnih.gov While obtaining suitable crystals for X-ray analysis can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

The table below presents selected crystallographic data for a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone. nih.gov

ParameterValue
Chemical FormulaC₉H₉BrO₂
Molecular Weight229.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)

Theoretical and Computational Chemistry Studies on 2 Bromo 1 2 Phenoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are currently no published DFT studies specifically for 2-Bromo-1-(2-phenoxyphenyl)ethanone. Such calculations would be invaluable for elucidating its electronic properties. Future research in this area would likely involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (FMOs): Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This data is crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability.

Molecular Electrostatic Potential (MEP) Maps: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which govern how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions within the molecule.

Without experimental or calculated data, a data table for these properties cannot be generated at this time.

Molecular Dynamics Simulations of Reaction Mechanisms and Intermediates

No molecular dynamics simulation studies on this compound are currently available in the scientific literature. MD simulations would provide critical insights into:

Reaction Pathways: Simulating the step-by-step mechanism of reactions involving this compound, such as nucleophilic substitution at the alpha-carbon bearing the bromine atom.

Transition States and Intermediates: Identifying and characterizing the high-energy transition states and short-lived intermediates that are often difficult to observe experimentally.

Solvent Effects: Understanding how different solvents influence the reaction kinetics and thermodynamics.

A detailed account of its reaction dynamics awaits future computational investigation.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

The scientific community has not yet published any QSRR studies involving this compound. QSRR models are statistical tools that correlate a compound's structural features with its chemical reactivity. For a series of related compounds, a QSRR study could:

Develop mathematical models to predict the reaction rates or equilibrium constants based on descriptors such as steric, electronic, and hydrophobic parameters.

Facilitate the rational design of new derivatives with desired reactivity profiles.

The development of such predictive models for this class of compounds is a promising area for future research.

Conformation Analysis and Stereochemical Implications

A formal conformational analysis of this compound has not been reported. The presence of the flexible ether linkage and the rotatable bond between the carbonyl group and the phenyl ring suggests that the molecule can adopt multiple conformations. A thorough computational study would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles to identify all possible low-energy conformers.

Relative Stabilities: Calculating the relative energies of these conformers to determine the most populated states under different conditions.

Stereochemical Impact: Understanding how the preferred conformation influences the molecule's reactivity and its interactions with other chiral molecules.

Data tables of dihedral angles and relative energies of different conformers would be a direct output of such a study, but this information is not yet available.

Applications of 2 Bromo 1 2 Phenoxyphenyl Ethanone in Diverse Areas of Organic Synthesis

Role as a Precursor in the Total Synthesis of Complex Natural Products

There is currently no available scientific literature that documents the use of 2-Bromo-1-(2-phenoxyphenyl)ethanone in the total synthesis of any complex natural products. The intricate frameworks of natural products often require highly specific and stereocontrolled reactions, and while α-bromo ketones can be valuable precursors for constructing various heterocyclic systems, the specific steric and electronic properties of the 2-phenoxyphenyl substituent may influence its reactivity in ways that have not yet been explored or reported.

Utility in the Modular Synthesis of Pharmaceutical Intermediates and Lead Compounds

The modular synthesis of pharmaceutical intermediates often relies on robust and predictable chemical reactions. α-Bromo ketones are frequently employed to introduce specific pharmacophores or to build the carbon skeleton of medicinally active molecules. For instance, they can be key starting materials for the synthesis of imidazoles, thiazoles, and other nitrogen- and sulfur-containing heterocycles that are prevalent in many drug candidates. However, no specific studies or patents were found that describe the use of this compound for the synthesis of any particular pharmaceutical intermediate or lead compound.

Contribution to the Development of Novel Reagents and Ligands

The development of novel reagents and ligands is crucial for advancing chemical synthesis. The structure of this compound, with its ether linkage and potential for further functionalization on both phenyl rings, suggests that it could serve as a precursor for new ligand architectures. The ketone and bromide functionalities could be modified to introduce coordinating atoms for metal binding. Nevertheless, a review of current literature reveals no instances of this compound being used to develop new reagents or ligands for catalysis or other applications.

Potential in Materials Science and Polymer Chemistry

In the field of materials science, molecules with specific photophysical or thermal properties are of great interest. One source hypothetically suggests that the biphenyl (B1667301) ether structure of this compound could impart rigidity and UV absorption properties, potentially making it suitable for photochemical studies or as a polymer crosslinking agent. The α-bromo ketone could, in theory, be used to initiate polymerization reactions or to graft onto polymer backbones. However, there is no empirical data or published research to substantiate these potential applications.

Recent Advances and Future Research Trajectories for 2 Bromo 1 2 Phenoxyphenyl Ethanone Chemistry

Chemo-, Regio-, and Stereoselective Transformations

The dual electrophilic nature of 2-bromo-1-(2-phenoxyphenyl)ethanone governs its reactivity, allowing for a range of selective transformations. The presence of two distinct electrophilic centers—the carbonyl carbon and the α-carbon—means that reactions must be carefully controlled to achieve the desired chemo-, regio-, and stereoselectivity.

A primary application of this compound is in the synthesis of seven-membered heterocyclic systems like dibenzo[b,f]oxepines. nih.gov This transformation is a regioselective intramolecular cyclization. The phenoxy oxygen atom acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom to form the seven-membered oxepine ring. This type of reaction, which can be considered an intramolecular Williamson ether synthesis, is a powerful method for constructing complex cyclic frameworks from linear precursors. researchgate.net The regioselectivity is dictated by the proximity of the nucleophilic oxygen to the electrophilic center.

While the synthesis of dibenzo[b,f]oxepines from related precursors has been explored, the stereoselectivity of reactions involving this compound is a less-studied area. nih.govnih.gov For α-haloketones in general, stereoselective reactions are possible, especially when a new chiral center is formed. For instance, organocatalytic enantioselective α-bromination of aldehydes has been achieved, suggesting that chiral catalysts could be employed in reactions of existing α-bromo ketones to induce stereoselectivity. researchgate.net

The chemoselectivity of reactions is also critical. Nucleophiles can potentially attack either the carbonyl carbon or the α-carbon. Strong, hard nucleophiles typically favor addition to the carbonyl group, while softer nucleophiles tend to favor SN2 substitution at the α-carbon. By choosing appropriate reagents and reaction conditions, chemists can direct the reaction to the desired site. For example, in the synthesis of many heterocycles like quinoxalines or thiazoles from α-haloketones, the reaction sequence often involves an initial SN2 reaction followed by a condensation/cyclization involving the ketone. nih.govresearchgate.net

Table 1: Examples of Selective Transformations Involving α-Haloketone Analogs

Precursor TypeReaction TypeKey TransformationSelectivityReference
2-(2'-phenylethynyl-phenyloxy)-benzaldehydeAlkyne-aldehyde metathesisSynthesis of Dibenzo[b,f]oxepinesRegio- and Chemoselective researchgate.net
2-halogenobenzaldehyde and 2-(2-hydroxyphenyl) acetonitrileCascade ReactionSynthesis of Dibenzo[b,f]oxepinesRegioselective nih.gov
Aryl KetonesDirect α-HalogenationSynthesis of α-HaloketonesChemoselective mdpi.com
AldehydesOrganocatalytic α-BrominationSynthesis of chiral α-bromoaldehydesEnantioselective researchgate.net

Sustainable and Environmentally Benign Synthetic Protocols for its Utilization

Modern organic synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis and application of this compound can benefit significantly from these approaches.

Traditional methods for the synthesis of α-bromoketones often use elemental bromine, which is highly toxic and corrosive. nih.gov Greener alternatives have been developed that utilize safer brominating agents. These include N-bromosuccinimide (NBS) in conjunction with ultrasonic irradiation, which can enhance reaction rates and reduce the need for harsh solvents. asianpubs.org Other sustainable methods involve using ionic liquids as recyclable reaction media or employing solvent-free reaction conditions where reagents are ground together, minimizing waste. mdpi.com Photocatalytic methods using nickel chloride as a halogen source and a heterogeneous catalyst represent a novel, sustainable route for synthesizing α-haloketones from styrenes, avoiding problematic reagents like elemental halogens or succinimides. chemistryviews.org

In the utilization of this compound, water-controlled reactions offer a green approach. For related α-haloketone syntheses, using water as a solvent or co-solvent can control the selectivity of the reaction, for instance, leading to either mono- or di-halogenated products. rsc.org Furthermore, electrocatalytic processes performed in aqueous solutions provide an environmentally friendly method for transformations of α-mono-halide ketones, operating under ambient conditions without the need for protective gases. rsc.org These green protocols could be adapted for reactions involving this compound to improve the sustainability of its synthetic applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and greater scalability. These benefits are particularly relevant for reactions involving reactive intermediates or hazardous reagents, such as those in α-haloketone chemistry.

The synthesis of α-haloketones has been successfully translated to continuous flow systems. acs.org For example, the α-bromination of ketones can be performed with superior selectivity and efficiency in a flow reactor, minimizing the formation of di-brominated byproducts. nih.gov The precise control over reaction time and temperature in a flow setup allows for the generation and immediate use of unstable species that would be difficult to handle in batch reactions. vapourtec.com This has enabled the synthesis of α-dibromoketones that were previously inaccessible. vapourtec.com

Given these successes, this compound and its derivatives are excellent candidates for integration into flow chemistry platforms. The synthesis of the compound itself via bromination of 1-(2-phenoxyphenyl)ethanone (B1354790) could be rendered safer and more efficient. Subsequent transformations, such as its cyclization to dibenzo[b,f]oxepine or its use in multi-step syntheses of heterocyclic drug targets, could be streamlined into a continuous process, reducing manual handling and improving reproducibility. acs.org While specific examples involving this compound are not yet prevalent in the literature, the extensive work on analogous systems strongly supports its potential in this area.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is fundamental to enhancing the efficiency, selectivity, and scope of organic reactions. For transformations involving this compound, several types of novel catalytic systems are being explored.

Lewis Acid Catalysis: Iron(III) chloride (FeCl₃), an inexpensive and environmentally friendly Lewis acid, has been shown to effectively catalyze the synthesis of dibenzo[b,f]oxepines from related precursors via an alkyne-aldehyde metathesis reaction. researchgate.net This highlights the potential for using sustainable metal catalysts to promote the intramolecular cyclization of derivatives formed from this compound.

Photocatalysis: As mentioned, photocatalysis offers a green route to α-haloketones. A copper-modified graphitic carbon nitride catalyst (Cu-C₃N₄) has been used for the synthesis of α-haloketones from styrene (B11656) derivatives using visible light. chemistryviews.org This approach activates dioxygen to generate radicals suitable for the reaction, avoiding harsh chemical oxidants.

Organocatalysis: Chiral secondary amines have been used as organocatalysts for the enantioselective bromination of aldehydes, which are precursors to chiral α-bromo carbonyl compounds. researchgate.net This suggests that organocatalysis could be employed to control the stereochemistry of reactions at the α-position of ketones like this compound.

Electrocatalysis: A novel electrocatalytic process has been developed to prepare α,α-gem-dihaloketones from α-mono-haloketones in an aqueous solution. rsc.org This method uses in-situ generation of a halogen radical to initiate the reaction, offering a green and efficient alternative to traditional chemical methods.

Table 2: Catalytic Systems for Synthesis and Transformation of α-Haloketones

Catalyst TypeExample CatalystApplicationKey AdvantageReference
Lewis AcidFeCl₃Synthesis of Dibenzo[b,f]oxepinesSustainable, high regio- and chemoselectivity researchgate.net
PhotocatalystCu-C₃N₄Synthesis of α-haloketonesUses visible light and air as an oxidant chemistryviews.org
OrganocatalystChiral secondary aminesEnantioselective α-brominationMetal-free, high enantioselectivity researchgate.net
ElectrocatalysisNot specified (inorganic halide salts)Gem-dihalogenation of α-mono-haloketonesEnvironmentally friendly, ambient conditions rsc.org

Prospects in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Molecular recognition is the specific binding of a guest molecule to a complementary host molecule.

While specific research into the supramolecular applications of this compound is limited, its structural features suggest significant potential. The phenoxyphenyl group provides a large, rigid, and aromatic surface suitable for participating in π-π stacking and hydrophobic interactions. nih.gov The ketone's oxygen atom can act as a hydrogen bond acceptor. These features make it an attractive building block for constructing larger, more complex host molecules designed for molecular recognition.

For example, it could be incorporated into macrocycles or cavitands. The reactive α-bromo group provides a convenient handle for covalently linking it to other molecular fragments to build up these larger structures. Once part of a larger host, the phenoxyphenyl unit could form part of a binding pocket for specific guest molecules.

Alternatively, the molecule itself could act as a guest. Synthetic heteropolymers constrained on a carbon nanotube surface have been shown to form a "corona phase" that can selectively recognize specific molecules like riboflavin (B1680620) and oestradiol. landrylab.com It is conceivable that a polymer could be designed to create a binding pocket that specifically recognizes the unique shape and electronic properties of this compound. The development of such synthetic receptors or "artificial antibodies" is a major goal in sensor design and chemical biology. landrylab.commdpi.com The study of weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which are known to stabilize crystal structures of related α-haloketones, provides a basis for understanding the non-covalent forces that could be harnessed in a supramolecular context. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1-(2-phenoxyphenyl)ethanone, and what yield can be expected under optimal conditions?

  • Methodology : A common synthesis involves bromination of the parent acetophenone derivative. For example, bromine (1.1 equiv.) in anhydrous CHCl₃ is added dropwise to a solution of the precursor ketone (e.g., 1-(2-phenoxyphenyl)ethanone) at room temperature. After quenching with NaHCO₃ and Na₂S₂O₃, the product is purified via recrystallization (e.g., Et₂O) to achieve yields of ~85% .
  • Critical Parameters : Reaction time (30 minutes), solvent polarity, and stoichiometric control of bromine are crucial to avoid over-bromination.

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

  • Storage : Store at 2–8°C under inert gas (e.g., nitrogen) in a sealed container to prevent hygroscopic degradation .
  • Safety Protocols : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Ensure fume hoods and emergency showers are accessible due to the compound’s uncharacterized toxicity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl (C=O) signals (δ 190–200 ppm).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C-Br bond length ~1.9 Å) and confirms molecular packing .
  • Mass Spectrometry : ESI-MS for exact mass verification (e.g., [M+H⁺] = 292.04 g/mol) .

Advanced Research Questions

Q. How do substituent effects on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution (SN2) with amines or thiols. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity but improve stability for long-term storage .
  • Case Study : Fluorophenyl derivatives (e.g., 2-Bromo-1-(2-fluorophenyl)ethanone) exhibit faster reaction kinetics in Suzuki-Miyaura couplings due to enhanced leaving-group ability .

Q. What strategies resolve discrepancies in reported stability data for brominated acetophenones under varying storage conditions?

  • Contradiction Analysis : Conflicting reports on stability (e.g., 2–8°C vs. –20°C) may arise from differences in purity, humidity, or light exposure.
  • Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., de-brominated byproducts) to identify optimal storage protocols .

Q. Which computational methods predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Modeling Approaches :

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation energies for ortho vs. para substitution.
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction pathways can be modeled using OPLS-AA force fields .
    • Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Key Notes

  • Toxicological Gaps : No comprehensive safety assessments exist; assume acute toxicity and prioritize containment .
  • Analytical Best Practices : Combine NMR, MS, and crystallography for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.